N-Propylbicyclo[2.2.1]heptan-2-amine
CAS No.:
Cat. No.: VC20226361
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N |
|---|---|
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | N-propylbicyclo[2.2.1]heptan-2-amine |
| Standard InChI | InChI=1S/C10H19N/c1-2-5-11-10-7-8-3-4-9(10)6-8/h8-11H,2-7H2,1H3 |
| Standard InChI Key | BGQLAJSTSCIEMI-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1CC2CCC1C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-Propylbicyclo[2.2.1]heptan-2-amine belongs to the norbornane family, featuring a fused bicyclo[2.2.1]heptane system. The amine group (-NH-) is bonded to the 2-position of the norbornane skeleton, while a propyl chain (-CHCHCH) extends from the nitrogen atom . This configuration imposes significant steric hindrance and conformational rigidity, influencing reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Data
The compound’s structural features are corroborated by computational and experimental data:
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SMILES: CCCNC1CC2CCC1C2 reflects the bicyclic core and propylamine substituent.
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InChIKey: BGQLAJSTSCIEMI-UHFFFAOYSA-N provides a unique identifier for database searches .
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3D Conformer Analysis: PubChem’s interactive model highlights the chair-like geometry of the norbornane system, with the propyl group adopting an equatorial orientation to minimize strain .
Synthesis and Functionalization
Proposed Synthetic Routes
While explicit protocols for N-propylbicyclo[2.2.1]heptan-2-amine are scarce, analogous norbornane derivatives are synthesized via:
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Reductive Amination: Reacting bicyclo[2.2.1]heptan-2-one with propylamine in the presence of a reducing agent (e.g., NaBHCN).
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Hydroamination: The thesis by Loiseau (2013) details hydroamination of norbornene derivatives with amines under catalytic conditions, a plausible route for introducing the propylamine group .
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Alkylation: Treating bicyclo[2.2.1]heptan-2-amine with 1-bromopropane in a polar aprotic solvent (e.g., DMF) using KCO as a base.
Table 2: Hypothetical Synthesis Pathways
Challenges in Synthesis
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Steric Hindrance: The bicyclic framework complicates nucleophilic attacks at the 2-position.
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Regioselectivity: Competing reactions at other positions of the norbornane system may require directing groups or protective strategies.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 153.26 [M+H].
Chromatographic Methods
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HPLC: Reverse-phase C18 columns (MeOH:HO gradient) resolve impurities.
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Chiral HPLC: For enantiomeric resolution, CHIRALPAK AD-H columns achieve baseline separation.
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